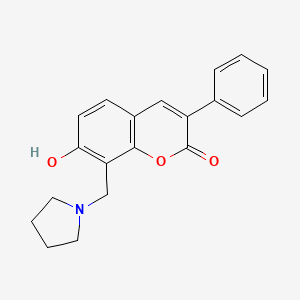

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 887218-14-6

Cat. No.: VC7064032

Molecular Formula: C20H19NO3

Molecular Weight: 321.376

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887218-14-6 |

|---|---|

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.376 |

| IUPAC Name | 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 |

| Standard InChI Key | BWBFDBLAVCCXPV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |

Introduction

Biological Activities

While specific biological activity data for 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not readily available, coumarin derivatives in general have shown a wide range of biological activities. These include:

-

Anti-inflammatory and Antimicrobial Effects: Some coumarin derivatives have demonstrated the ability to inhibit inflammatory pathways and exhibit antimicrobial properties .

-

Anticancer Properties: Coumarins have been studied for their potential to inhibit cancer cell growth and induce apoptosis .

-

Antioxidant Activity: These compounds can act as antioxidants, protecting cells from oxidative damage .

Spectroscopic Analysis

Spectroscopic analysis, such as NMR and mass spectrometry, is crucial for confirming the structure of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. For similar compounds, NMR spectra typically show signals corresponding to the aromatic protons, the pyrrolidine ring, and any functional groups present .

Data Table: General Biological Activities of Coumarin Derivatives

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods for 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

-

Biological Evaluation: Conducting in vitro and in vivo studies to assess its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its pharmacological properties.

Given the lack of specific data on this compound, future studies should focus on these areas to uncover its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume